Structural Diversification Point for Antiviral Scaffold Optimization vs. Arbidol Congeners
The target compound possesses a 2-(2-oxoethyl) substituent, whereas the lead clinical antiviral Arbidol (umifenovir) and its synthetic impurities uniformly carry a 2-(phenylthiomethyl) group [REFS]. This difference is critical for medicinal chemistry diversification. The oxoethyl moiety is a reactive handle for late-stage functionalization (e.g., reductive amination, Grignard addition, Wittig olefination) to generate focused libraries for SAR studies, whereas the phenylthiomethyl group is a terminal pharmacophore . No direct biological comparison data was identified in the literature for this specific compound versus Arbidol. However, class-level SAR derived from anti-HBV evaluation of 6-bromo-5-hydroxyindole-3-carboxylates demonstrates that C2 substituent identity directly controls anti-HBV DNA replication IC50 values (e.g., compound 11t, containing a halogen on the C2 phenyl ring, exhibited an IC50 of 10.8 µg/mL versus lamivudine's 228.00 µg/mL), confirming that C2 modification is a point of strong biological differentiation [2].
| Evidence Dimension | Indole C2 Substituent Identity |
|---|---|
| Target Compound Data | 2-(2-oxoethyl) group (aldehyde equivalent; reactive synthetic handle) |
| Comparator Or Baseline | Arbidol (umifenovir, CAS 131707-25-0): 2-(phenylthiomethyl) group; Arbidol Impurity 7 (CAS 110543-98-1): 2-(bromomethyl) group |
| Quantified Difference | Structural: Target is 2-(2-oxoethyl) vs. 2-(phenylthiomethyl) for umifenovir and 2-(bromomethyl) for Arbidol Impurity 7; No direct biological potency cross-comparison data available |
| Conditions | Molecular formula; patent and literature structural analysis |
Why This Matters
For procurement, the 2-oxoethyl group provides a unique reactivity handle unavailable in the more common Arbidol and its intermediates, enabling synthetic chemistry that cannot be executed with off-the-shelf Arbidol analogs.
- [1] Trofimov F. A. et al. Indole derivative having antiviral, interferon-inducing and immunomodulatory effects. US Patent 5,198,552, issued March 30, 1993. View Source
- [2] Chai H., Zhao Y., Zhao C., Gong P. Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates. Bioorganic & Medicinal Chemistry, 2006, 14(4), 911-917. View Source
